molecular formula C13H19NO2 B14347949 Isonicotinic acid, heptyl ester CAS No. 92197-21-2

Isonicotinic acid, heptyl ester

Cat. No.: B14347949
CAS No.: 92197-21-2
M. Wt: 221.29 g/mol
InChI Key: MRYKDPMXKZAQTR-UHFFFAOYSA-N
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Description

Isonicotinic acid, heptyl ester (C₁₃H₁₉NO₂) is an ester derivative of isonicotinic acid, where the heptyl (C₇H₁₅) group replaces the hydroxyl hydrogen. This compound belongs to the pyridine-carboxylic acid ester family and is characterized by its lipophilic alkyl chain, which enhances membrane permeability compared to the parent acid . While direct applications of this specific ester are less documented in the provided literature, analogous esters (e.g., methyl, ethyl, and longer-chain derivatives) are widely studied for their roles in prodrug design, antimicrobial activity, and industrial applications .

Properties

CAS No.

92197-21-2

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

heptyl pyridine-4-carboxylate

InChI

InChI=1S/C13H19NO2/c1-2-3-4-5-6-11-16-13(15)12-7-9-14-10-8-12/h7-10H,2-6,11H2,1H3

InChI Key

MRYKDPMXKZAQTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, heptyl ester typically involves the esterification of isonicotinic acid with heptyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:

Isonicotinic acid+Heptyl alcoholH2SO4Isonicotinic acid, heptyl ester+H2O\text{Isonicotinic acid} + \text{Heptyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Isonicotinic acid+Heptyl alcoholH2​SO4​​Isonicotinic acid, heptyl ester+H2​O

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of azeotropic distillation can also help in removing water formed during the reaction, thereby driving the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions: Isonicotinic acid, heptyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: Isonicotinic acid and heptyl alcohol.

    Reduction: Isonicotinic alcohol and heptyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of isonicotinic acid, heptyl ester is largely dependent on its derivatives and their specific applications. For instance, isoniazid, a derivative of isonicotinic acid, works by inhibiting the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall, leading to cell death. The molecular targets and pathways involved include the enzyme InhA, which is essential for mycolic acid synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of isonicotinic acid, heptyl ester with its structural analogs:

Compound Name Molecular Formula Molecular Weight logP<sup>a</sup> Key Features
Isonicotinic acid, methyl ester C₈H₉NO₂ 151.16 0.92<sup>b</sup> Higher hydrophilicity; rapid hydrolysis due to short chain
Isonicotinic acid, ethyl ester C₉H₁₁NO₂ 165.19 1.45<sup>b</sup> Moderate lipophilicity; used in drug delivery systems
This compound C₁₃H₁₉NO₂ 221.29 3.21 Optimal lipophilicity for membrane permeation; slower hydrolysis
Isonicotinic acid, heptadecyl ester C₂₃H₃₉NO₂ 361.56 ~7.5<sup>c</sup> Extreme lipophilicity; potential for sustained release but poor solubility
Nicotinic acid, heptyl ester C₁₃H₁₉NO₂ 221.29 3.21 Structural isomer (3-pyridine vs. 4-pyridine); similar logP but distinct bioactivity

<sup>a</sup>logP: Octanol-water partition coefficient; <sup>b</sup>Estimated via computational models; <sup>c</sup>Predicted based on alkyl chain trends.

Key Observations:
  • Chain Length and Lipophilicity : The heptyl chain provides a balance between hydrophobicity (logP = 3.21) and molecular weight, making it more membrane-permeable than shorter-chain esters (methyl, ethyl) and less prone to precipitation than longer-chain analogs (heptadecyl) .
  • Hydrolysis Stability : Esters with heptyl chains exhibit moderate resistance to enzymatic hydrolysis compared to shorter chains, as demonstrated in pancreatic lipase studies where heptyl alcohol esters were hydrolyzed faster than longer chains but slower than C₁–C₄ analogs .
Bioactivity Enhancement
  • Antimicrobial and Anti-Inflammatory Effects: Heptyl esters of aromatic acids (e.g., protocatechuic, caffeic) show enhanced bioactivity over their acid precursors. For example, protocatechuic acid heptyl ester is 10-fold more effective at inhibiting superoxide production in neutrophils .
  • Urease Inhibition : In thiazolidine esters, heptyl derivatives demonstrated peak inhibitory activity against urease, outperforming both shorter (methyl, ethyl) and longer (C₁₂–C₁₈) chains. This trend may extend to isonicotinic esters due to similar chain-length-dependent receptor interactions .

Industrial and Environmental Behavior

  • Surface Activity : Isonicotinic acid heptyl ester has a surface tension of 49 mN/m, lower than its methyl (73.2 mN/m) and ethyl (51.2 mN/m) analogs, suggesting utility in surfactant formulations .
  • Environmental Persistence : Longer alkyl chains (e.g., heptadecyl) resist microbial degradation, whereas heptyl esters strike a balance between functionality and biodegradability .

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